molecular formula C17H13N5O2S B4570669 3-amino-N-(5-methyl-3-isoxazolyl)-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(5-methyl-3-isoxazolyl)-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4570669
M. Wt: 351.4 g/mol
InChI Key: BYKDCBOJEQDLMV-UHFFFAOYSA-N
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Description

3-amino-N-(5-methyl-3-isoxazolyl)-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H13N5O2S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.07899585 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

3-Amino-N-(5-methyl-3-isoxazolyl)-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide, as part of the broader category of 3-aminothieno[2,3-b]pyridine-2-carboxamides, has been investigated for its reactivity in various chemical synthesis processes. One study detailed the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to the formation of angular and linear isoindole dione derivatives, highlighting the compound's utility in synthesizing complex heterocyclic structures (Vasilin et al., 2015). This synthesis pathway opens up possibilities for creating novel molecules with potential applications in pharmaceuticals and materials science.

Heterocyclic Compound Synthesis

Another research avenue explored the synthesis of novel pyrido and pyrimidines derivatives from 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, demonstrating the compound's versatility in forming heterocyclic systems with potential for drug development and biological activity studies (Bakhite et al., 2005).

Antiproliferative Activity

In the realm of medicinal chemistry, 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have been identified as a class of compounds with antiproliferative properties, particularly against the phospholipase C enzyme. This suggests a potential application in cancer research, where modifying key functional groups of the molecule can influence its biological activity, providing insights into structure-activity relationships (van Rensburg et al., 2017).

Structural Analysis and Dynamics

The structural intricacies and dynamic behavior of these compounds have also been a subject of study. For instance, dynamic NMR and X-ray structural analysis have been employed to understand the stereo structure and intramolecular rotations within the molecules, offering valuable information for designing molecules with desired physical and chemical properties (Vasilin et al., 2014).

Fluorescent Properties

Some derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide have been found to exhibit pronounced UV fluorescence, suggesting potential applications in materials science, particularly in the development of fluorescent probes and materials (Dotsenko et al., 2021).

Properties

IUPAC Name

3-amino-N-(5-methyl-1,2-oxazol-3-yl)-6-pyridin-2-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c1-9-8-13(22-24-9)21-16(23)15-14(18)10-5-6-12(20-17(10)25-15)11-4-2-3-7-19-11/h2-8H,18H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKDCBOJEQDLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-N-(5-methyl-3-isoxazolyl)-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
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3-amino-N-(5-methyl-3-isoxazolyl)-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
3-amino-N-(5-methyl-3-isoxazolyl)-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
3-amino-N-(5-methyl-3-isoxazolyl)-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-amino-N-(5-methyl-3-isoxazolyl)-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-N-(5-methyl-3-isoxazolyl)-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.